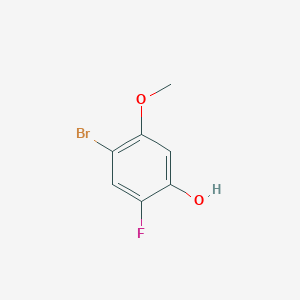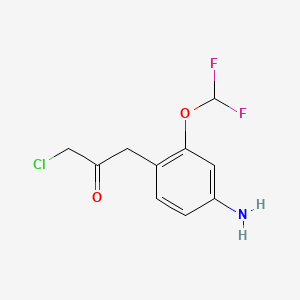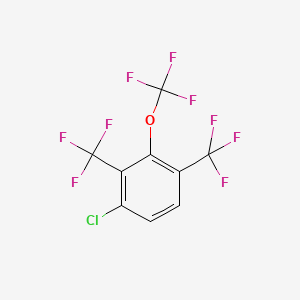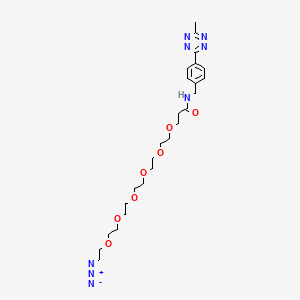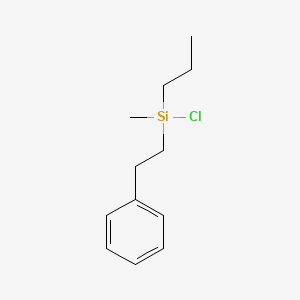
Ethylphenethyldimethylchlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylphenethyldimethylchlorosilane is an organosilicon compound with the chemical formula C13H21ClSi. It is a colorless liquid with a pungent odor and is commonly used as a silane coupling agent . This compound is part of the broader family of organochlorosilanes, which are widely utilized in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Ethylphenethyldimethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of ethylphenylethylmagnesium bromide with dimethyldichlorosilane. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Ethylphenethyldimethylchlorosilane undergoes various types of chemical reactions, including substitution and hydrolysis.
-
Substitution Reactions: : This compound can react with nucleophiles such as alcohols, amines, and thiols to form corresponding ethylphenethyldimethylsilanol derivatives. The reaction typically occurs under mild conditions with the presence of a base to facilitate the substitution process .
-
Hydrolysis: : When exposed to moisture or water, this compound hydrolyzes to form ethylphenethyldimethylsilanol and hydrochloric acid. This reaction is exothermic and must be controlled to prevent the formation of unwanted by-products .
Aplicaciones Científicas De Investigación
Ethylphenethyldimethylchlorosilane has a wide range of applications in scientific research and industry:
-
Chemistry: : It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity with different nucleophiles makes it a valuable intermediate in organic synthesis .
-
Biology: : In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. This modification can improve the interaction between biomaterials and biological tissues .
-
Medicine: : The compound is explored for its potential use in drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers aim to improve the stability and targeting efficiency of drug carriers .
-
Industry: : In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials. This property is particularly useful in the production of composite materials and coatings .
Mecanismo De Acción
The mechanism of action of ethylphenethyldimethylchlorosilane primarily involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it an effective coupling agent. This property allows it to enhance the adhesion between different materials and improve the overall performance of composite materials .
Comparación Con Compuestos Similares
Ethylphenethyldimethylchlorosilane can be compared with other organosilicon compounds such as mthis compound and phenylethyldimethylchlorosilane. While these compounds share similar chemical properties, this compound is unique due to its specific ethylphenethyl group, which imparts distinct reactivity and application potential .
Similar Compounds
- Mthis compound
- Phenylethyldimethylchlorosilane
- Ethylphenylethyldimethylchlorosilane
These compounds are used in similar applications but may differ in their reactivity and the specific properties they impart to the final products .
Propiedades
Fórmula molecular |
C12H19ClSi |
|---|---|
Peso molecular |
226.82 g/mol |
Nombre IUPAC |
chloro-methyl-(2-phenylethyl)-propylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-3-10-14(2,13)11-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
Clave InChI |
PDXPZTAGKQSFPB-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](C)(CCC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


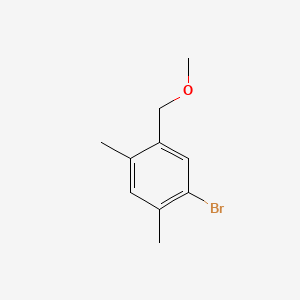
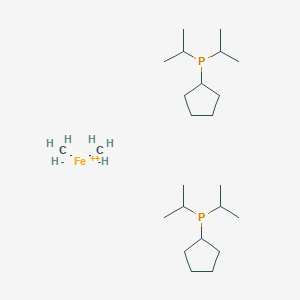



![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)

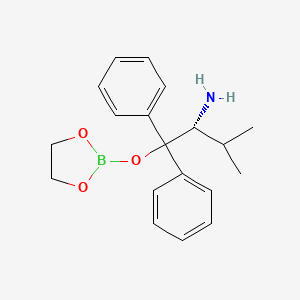
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)

